2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1404878-37-0 . It has a molecular weight of 267.28 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-3-(2-pyrimidinyl)alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 267.28 . The storage temperature and boiling point are not specified .Scientific Research Applications
Synthesis and Molecular Building Blocks
One-step Synthesis of Heterocyclic Compounds :
- The compound is utilized in the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, showcasing its versatility as a precursor for various heterocyclic compounds. These molecules have potential applications in pharmaceuticals and materials science (Harutyunyan et al., 2015).
Enantiomerically Pure β-Amino Acids :
- The compound has been used as a starting material to produce enantiomerically pure β-amino acids, important intermediates in pharmaceutical synthesis for their stereospecificity and biological activity (Lakner et al., 2003).
Synthesis of Thiadiazole Derivatives :
- The synthesis of new compounds from this acid demonstrated its role in producing thiadiazole derivatives, contributing to the exploration of antimicrobial activities and potential applications in drug discovery (Pund et al., 2020).
Fluorescent Amino Acid Derivative :
- The compound has been used to create a highly fluorescent amino acid derivative, indicating its utility in peptide studies and potentially as a sensitive analytical probe for studying peptide conformations (Szymańska et al., 2003).
Histamine H4 Receptor Ligands :
- In the search for ligands of the histamine H4 receptor, which has implications in anti-inflammatory and antinociceptive treatments, this compound served as a core structure in synthesizing a series of 2-aminopyrimidines, demonstrating its importance in medicinal chemistry (Altenbach et al., 2008).
Protected Azatryptophan Derivatives :
- The compound is instrumental in synthesizing differentially protected azatryptophan derivatives, highlighting its role in peptide-based drug discovery and showcasing the versatility of its functional groups in facilitating complex synthetic procedures (Nimje et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPEBZYTRJLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404878-37-0 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.